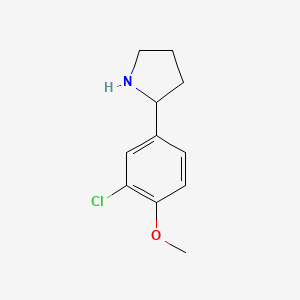

2-(3-Chloro-4-methoxyphenyl)pyrrolidine

Description

2-(3-Chloro-4-methoxyphenyl)pyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a 3-chloro-4-methoxyphenyl group. The pyrrolidine scaffold is a saturated five-membered ring with one amine group, while the aryl substituent introduces electron-withdrawing (chloro) and electron-donating (methoxy) groups.

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14ClNO/c1-14-11-5-4-8(7-9(11)12)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3 |

InChI Key |

LNRUVGVHTAWWLO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCCN2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine Derivatives (e.g., compound 12 in ): These compounds feature fused pyridine and triazole rings with chloro and methoxyphenyl substituents. Structural Difference: The pyrrolidine ring in the target compound is replaced by a pyridine-triazole system, altering electronic properties and steric bulk.

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)pyridine Derivatives (): These derivatives include chloro, nitro, and bromo substituents on the phenyl ring. Substituent Comparison: The 3-chloro-4-methoxy configuration in the target compound balances lipophilicity (via chloro) and hydrogen-bonding capacity (via methoxy), whereas nitro or bromo groups increase molecular weight and polar surface area. Physicochemical Data:

- Key Insight : The target compound’s lower molecular weight and moderate LogP suggest improved solubility and bioavailability compared to bulkier analogs .

Carbamate Derivatives with 3-Chloro-4-Methoxyphenyl Groups ():

- Examples include 1-methylethyl (3-chloro-4-methoxyphenyl)carbamate.

- Functional Group Comparison : The carbamate group introduces an ester linkage, increasing hydrolytic instability compared to the stable pyrrolidine-aryl bond.

- Applications : Carbamates are often used as prodrugs or agrochemicals, whereas pyrrolidine derivatives are explored for CNS activity due to their ability to cross the blood-brain barrier .

Market and Regulatory Considerations

- Pyrrolidine Derivatives : The global market for pyrrolidine-based chemicals (e.g., 2-(hydroxymethyl)pyrrolidine) is driven by pharmaceutical demand, with stringent regulatory requirements for impurity profiling ().

- Chloro-Methoxy Substituted Compounds: Regulatory scrutiny focuses on genotoxic impurities (e.g., chlorinated byproducts), necessitating rigorous analytical validation () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.